molecular formula C18H21N7OS B6453574 2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549056-33-7

2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6453574
CAS No.: 2549056-33-7
M. Wt: 383.5 g/mol
InChI Key: KGRLTMZEVUKXDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic approaches for this compound involve intricate steps. Researchers have developed methods to construct the triazolothiadiazine scaffold and its derivatives. These synthetic pathways are crucial for designing and developing novel drugs. The fusion of two pharmaceutically active moieties—triazole and thiadiazine —creates this hybrid nucleus. The compound’s ability to form hydrogen bonds and interact with target receptors makes it promising for drug design .


Molecular Structure Analysis

The molecular structure of 2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine comprises several functional groups. Detailed spectroscopic analyses (such as NMR and HRMS) would provide insights into its stereochemistry, bond angles, and hybridization states .


Chemical Reactions Analysis

Understanding the reactivity of this compound is essential. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal potential transformations. Researchers may explore its reactions with other molecules to synthesize derivatives or optimize its properties .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,3,4-thiadiazole scaffold . .

Mode of Action

Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit strong binding affinity and interaction with their targets, often through hydrogen bonding . The cyclopropyl and pyrazolyl groups may also contribute to the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given the structural features of the compound, it may influence pathways where 1,3,4-thiadiazole derivatives are known to play a role. For instance, some 1,3,4-thiadiazole derivatives have shown anti-inflammatory effects, suggesting potential involvement in inflammatory pathways .

Result of Action

Some 1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity, suggesting potential anti-cancer effects . .

Properties

IUPAC Name

3-cyclopropyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-24-11-14(10-21-24)13-8-19-17(20-9-13)26-15-4-6-25(7-5-15)18-22-16(23-27-18)12-2-3-12/h8-12,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRLTMZEVUKXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC(=NS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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